molecular formula C13H25NO2Si B12590066 5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole CAS No. 647028-81-7

5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole

Cat. No.: B12590066
CAS No.: 647028-81-7
M. Wt: 255.43 g/mol
InChI Key: QWANNPNLMBNPQG-UHFFFAOYSA-N
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Description

5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring and a tert-butyl(dimethyl)silyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of a hydroxyl group with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. This is followed by the formation of the oxazole ring through cyclization reactions involving appropriate precursors .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or other parts of the molecule.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced oxazole rings.

Scientific Research Applications

5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. The tert-butyl(dimethyl)silyl group serves as a protective group, allowing selective reactions to occur at other sites of the molecule. The oxazole ring can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole is unique due to its combination of an oxazole ring and a tert-butyl(dimethyl)silyl ether. This combination provides the compound with distinct reactivity and stability, making it a valuable intermediate in organic synthesis. The presence of the silyl ether group allows for selective reactions and protection of sensitive functional groups during complex synthetic sequences.

Properties

CAS No.

647028-81-7

Molecular Formula

C13H25NO2Si

Molecular Weight

255.43 g/mol

IUPAC Name

tert-butyl-dimethyl-[3-(1,3-oxazol-5-yl)butoxy]silane

InChI

InChI=1S/C13H25NO2Si/c1-11(12-9-14-10-15-12)7-8-16-17(5,6)13(2,3)4/h9-11H,7-8H2,1-6H3

InChI Key

QWANNPNLMBNPQG-UHFFFAOYSA-N

Canonical SMILES

CC(CCO[Si](C)(C)C(C)(C)C)C1=CN=CO1

Origin of Product

United States

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